2-(tert-pentyl)-1H-indol-5-amine
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Overview
Description
2-(tert-pentyl)-1H-indol-5-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a tert-pentyl group attached to the nitrogen atom and an amine group at the 5-position.
Scientific Research Applications
2-(tert-pentyl)-1H-indol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
The compound 2-(tert-pentyl)-1H-indol-5-amine, also known as 2-(2-methylbutan-2-yl)-1H-indol-5-amine, is structurally similar to the compound tert-Amyl alcohol (TAA) or 2-methylbutan-2-ol . TAA is known to be a positive allosteric modulator for GABA A receptors . Therefore, it is plausible that this compound may also interact with GABA A receptors.
Mode of Action
As a positive allosteric modulator, this compound would likely enhance the function of GABA A receptors . This could result in an increase in the frequency or duration of the receptor’s channel openings, thereby enhancing the flow of chloride ions into the neuron and leading to hyperpolarization of the neuron. This would decrease the neuron’s excitability, leading to an overall inhibitory effect on neurotransmission.
Biochemical Pathways
The primary biochemical pathway affected by this compound would be the GABAergic pathway . By enhancing the function of GABA A receptors, the compound would increase inhibitory neurotransmission, which could have various downstream effects depending on the specific neural circuits involved.
Pharmacokinetics
Based on its structural similarity to taa, it may have similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a decrease in neuronal excitability due to enhanced inhibitory neurotransmission . This could potentially result in sedative, anxiolytic, or anticonvulsant effects, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-pentyl)-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the alkylation of indole with tert-pentyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Another approach involves the reductive amination of 5-nitroindole with tert-pentylamine. This method requires a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-pentyl)-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-5-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro or carbonyl groups present in the molecule to amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted indoles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products
The major products formed from these reactions include indole-5-carboxylic acids, substituted indoles, and various amine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butyl)-1H-indol-5-amine
- 2-(tert-amyl)-1H-indol-5-amine
- 2-(tert-hexyl)-1H-indol-5-amine
Uniqueness
2-(tert-pentyl)-1H-indol-5-amine is unique due to its specific tert-pentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall behavior in chemical and biological systems.
Properties
IUPAC Name |
2-(2-methylbutan-2-yl)-1H-indol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-13(2,3)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,4,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJIDVCYKRKQNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC2=C(N1)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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